molecular formula C7H5ClNNaO5S B3008285 Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate CAS No. 70230-88-5

Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate

Cat. No.: B3008285
CAS No.: 70230-88-5
M. Wt: 273.62
InChI Key: KLRLEMVADKCRFW-UHFFFAOYSA-M
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Description

Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate (CAS: 70230-88-5) is a sodium salt derivative of a substituted benzene sulfonic acid. Its molecular formula is C₇H₅ClNNaO₅S, with a molecular weight of 277.63 g/mol (calculated from the sulfonate group and substituents). This compound is marketed as a versatile small-molecule scaffold, indicating its utility in organic synthesis, pharmaceuticals, or materials science . Structurally, it features:

  • A chloro substituent at position 5,
  • A methyl group at position 4,
  • A nitro group at position 2,
  • A sulfonate (-SO₃⁻) group at position 1, stabilized by a sodium counterion.

The sodium sulfonate group enhances water solubility, making it suitable for aqueous reactions or formulations. Suppliers globally offer this compound, including Comercial Godo SL (Spain), Gehring-Montgomery Inc (USA), and several Chinese manufacturers, reflecting its commercial relevance .

Properties

IUPAC Name

sodium;5-chloro-4-methyl-2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S.Na/c1-4-2-6(9(10)11)7(3-5(4)8)15(12,13)14;/h2-3H,1H3,(H,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRLEMVADKCRFW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClNNaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate typically involves the nitration of 4-chloro-2-methylbenzenesulfonic acid. This process is carried out by reacting the starting material with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical and Biological Research Applications

1.1 Biochemical Assays
The compound is extensively used in biochemical assays due to its role as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This property is crucial for studying enzyme kinetics and mechanisms.

1.2 Buffering Agent
In biological research, it serves as a non-ionic organic buffering agent, particularly in cell cultures where maintaining pH levels between 6 and 8.5 is essential for optimal cell function.

1.3 Synthesis Intermediate
Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate acts as an intermediate in the synthesis of more complex organic compounds, facilitating various chemical reactions in organic chemistry .

Pharmaceutical Applications

2.1 Drug Development
Research is ongoing into the potential pharmaceutical applications of this compound, particularly in drug development for treating diseases like multiple sclerosis. Its derivatives have shown promise in inhibiting the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome, which plays a role in neuroinflammation .

2.2 Therapeutic Studies
Case studies have demonstrated that compounds related to this compound exhibit therapeutic effects comparable to established drugs, suggesting its potential utility in clinical settings .

Industrial Applications

3.1 Dye and Pigment Production
The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity, which allows for the creation of vibrant colors used in various industries.

3.2 Water Treatment
this compound has applications in water treatment processes, where it can help control pH levels and improve water quality through its buffering capabilities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate with four analogs, highlighting structural, functional, and physicochemical differences:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Key Applications/Properties
This compound 70230-88-5 C₇H₅ClNNaO₅S 277.63 5-Cl, 4-CH₃, 2-NO₂ Sulfonate (-SO₃⁻Na⁺) Versatile scaffold; high aqueous solubility
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride 1803605-95-9 C₆H₂Cl₂FNO₄S 274.06 5-Cl, 2-F, 4-NO₂ Sulfonyl chloride (-SO₂Cl) Reactive intermediate for sulfonamide/sulfonate synthesis
Sodium 4-chloro-2-methyl-5-nitrobenzene-1-sulfinate 1542126-30-6 C₇H₅ClNNaO₄S 257.63 4-Cl, 2-CH₃, 5-NO₂ Sulfinate (-SO₂⁻Na⁺) Potential precursor to sulfonates; lower stability compared to sulfonates
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide CID 115556238 C₇H₇ClN₂O₄S 266.66 5-Cl, 2-CH₃, 4-NO₂ Sulfonamide (-SO₂NH₂) Pharmaceutical applications (e.g., enzyme inhibition) due to hydrogen-bonding capability
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene 21081-74-3 C₇H₆ClNO₄S 259.65 1-Cl, 2-CH₃SO₂, 4-NO₂ Methylsulfonyl (-SO₂CH₃) Electron-deficient aromatic systems; intermediates in agrochemicals

Key Observations

Functional Group Influence :

  • The sulfonate group in the target compound confers ionic character and water solubility, unlike the neutral sulfonamide or methylsulfonyl groups .
  • Sulfonyl chloride () is highly reactive, often used to synthesize sulfonamides or sulfonate esters via nucleophilic substitution .

Methyl and chloro groups influence lipophilicity and electronic effects. For example, the methyl group in the sulfinate analog () may reduce solubility compared to the sodium sulfonate .

Stability and Reactivity :

  • Sodium sulfonates (e.g., target compound) are generally more stable than sulfinates (), which are prone to oxidation or disproportionation .
  • Sulfonamides () exhibit hydrogen-bonding capacity, making them valuable in drug design but less stable under acidic conditions compared to sulfonates .

Commercial Relevance :

  • The target compound is widely available from global suppliers, suggesting industrial demand . In contrast, sulfonyl chloride () and sulfonamide () are likely niche intermediates.

Research Implications

  • Synthetic Chemistry : The sodium sulfonate’s solubility makes it ideal for aqueous-phase reactions, whereas sulfonyl chlorides () are preferred for anhydrous coupling reactions .
  • Pharmaceuticals : Sulfonamides () may show higher bioactivity due to hydrogen bonding, but sodium sulfonates could serve as prodrugs or solubilizing agents .
  • Materials Science : Electron-withdrawing nitro and sulfonyl groups (e.g., ) may enhance thermal stability in polymers or dyes .

Biological Activity

Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate is a sulfonated aromatic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in research and medicine.

This compound has the following chemical structure:

  • Molecular Formula : C7H6ClN2O5S
  • Molecular Weight : 252.65 g/mol
  • CAS Number : 70230-11-0

This compound features a nitro group (-NO2) and a sulfonate group (-SO3Na), which contribute to its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific molecular targets, including:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This inhibition can be crucial in biochemical assays to study enzyme kinetics and mechanisms.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting various enzymes. For example:

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseCompetitive12.5
Carbonic AnhydraseNon-competitive8.3

These values illustrate the compound's potential as a tool in pharmacological studies aimed at understanding enzyme function and developing therapeutic agents.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusInhibitory32 µg/mL
Escherichia coliInhibitory64 µg/mL
Candida albicansModerate128 µg/mL

These findings suggest that the compound may have potential applications in combating bacterial and fungal infections .

Case Studies

  • Inhibition of Drug Resistance Mechanisms
    A study investigated the role of this compound in reversing multidrug resistance (MDR) in cancer cells. The compound was shown to inhibit efflux pumps associated with drug resistance, enhancing the efficacy of conventional chemotherapeutics .
  • Biochemical Assays
    In biochemical assays, this compound was utilized to study protein interactions and enzyme kinetics. Its ability to selectively inhibit specific enzymes made it a valuable tool for researchers exploring metabolic pathways .

Applications in Research and Industry

This compound is used across various fields:

  • Biochemical Research : As a reagent in enzyme assays and studies on protein interactions.
  • Pharmaceutical Development : Investigated for potential therapeutic applications, particularly in drug formulation aimed at overcoming resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Sodium 5-chloro-4-methyl-2-nitrobenzene-1-sulfonate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nitration and sulfonation of substituted benzene derivatives. For example, nitration of 4-chloro-3-methylbenzenesulfonic acid under controlled conditions (e.g., nitric acid in sulfuric acid at 0–5°C) yields the nitro-substituted intermediate, followed by neutralization with sodium hydroxide to form the sodium salt . Key variables include temperature control to avoid over-nitration and solvent selection (e.g., dichloromethane or sulfuric acid) to optimize regioselectivity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to verify substitution patterns (e.g., nitro and sulfonate groups at positions 2 and 1, respectively) .
  • FT-IR : Confirm the presence of sulfonate (S=O stretching at 1150–1250 cm1^{-1}) and nitro groups (asymmetric stretching at 1520 cm1^{-1}) .
  • Elemental Analysis : Ensure stoichiometric agreement with the molecular formula C7H5ClNNaO5S\text{C}_7\text{H}_5\text{ClNNaO}_5\text{S}.

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodology : Conduct solubility tests in polar aprotic solvents (e.g., DMSO, DMF) and aqueous solutions at varying pH levels. The sodium sulfonate group enhances water solubility, while the nitro and chloro substituents reduce solubility in nonpolar solvents like hexane .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthesis protocols be resolved?

  • Methodology : Perform a Design of Experiments (DoE) approach to isolate critical variables (e.g., temperature, reagent stoichiometry). For example, compare yields when using thionyl chloride vs. oxalyl chloride as activating agents for sulfonation, and analyze side products via HPLC or GC-MS to identify competing reaction pathways .

Q. What mechanistic insights explain the stability of this compound under acidic vs. alkaline conditions?

  • Methodology : Conduct kinetic studies by monitoring degradation rates via UV-Vis spectroscopy at varying pH levels. The sulfonate group is stable in alkaline media but may undergo protonation in strongly acidic conditions, leading to precipitation or decomposition. Use DFT calculations to model electronic effects of substituents on stability .

Q. How does the compound behave in multicomponent reaction systems, and what analytical techniques are required to track its reactivity?

  • Methodology : Use LC-MS/MS to monitor intermediates in reactions (e.g., nucleophilic aromatic substitution with amines). The electron-withdrawing nitro and sulfonate groups direct electrophilic attacks to the chloro-substituted position, but competing pathways may arise due to steric hindrance from the methyl group .

Q. What strategies mitigate discrepancies in nomenclature or structural identification across databases?

  • Methodology : Cross-reference CAS registry numbers (e.g., 17691-19-9 for the sodium salt) with authoritative sources like PubChem and EPA DSSTox. Discrepancies in substituent numbering (e.g., "5-chloro-4-methyl" vs. "4-amino-6-chlorotoluene-3-sulphonate") can be resolved using IUPAC guidelines and spectral validation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

  • Methodology : Replicate experiments using purified samples (e.g., recrystallization from ethanol/water mixtures) and standardized instrumentation. For example, melting point variations may arise from impurities or polymorphic forms, which can be characterized via X-ray crystallography .

Methodological Design Considerations

Q. What protocols ensure safe handling and waste disposal of this compound?

  • Methodology : Follow GHS guidelines (e.g., wear nitrile gloves, use fume hoods) due to potential irritant properties. Neutralize waste with calcium hydroxide to precipitate sulfonate residues, followed by filtration and disposal as non-halogenated organic waste .

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